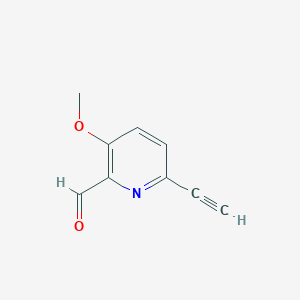

6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-4-5-9(12-2)8(6-11)10-7/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKWOXODHRBEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C#C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-ethynyl-3-methoxypyridine-2-carbaldehyde CAS number

6-Ethynyl-3-methoxypyridine-2-carbaldehyde: Technical Guide

PART 1: IDENTITY & TECHNICAL SPECIFICATIONS

This compound is a specialized bifunctional heterocyclic building block used primarily in the synthesis of complex bioactive molecules, including kinase inhibitors and covalent probes. Its structure features a pyridine core decorated with three distinct functional handles: an aldehyde at position 2, a methoxy group at position 3, and an ethynyl (alkyne) group at position 6. This unique substitution pattern makes it a critical intermediate for "fragment-based drug discovery" (FBDD) and the construction of fused heteroaromatic systems.

Chemical Identity Table[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1824166-26-8 |

| MDL Number | MFCD22191112 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Exact Mass | 161.0477 |

| SMILES | COc1ccc(C#C)nc1C=O |

| Appearance | Pale yellow to brown solid (typical) |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); aldehyde is oxidation-sensitive |

PART 2: SYNTHESIS PROTOCOL

The synthesis of this compound typically proceeds via a Sonogashira coupling from its halogenated precursor, 6-bromo-3-methoxypyridine-2-carbaldehyde (CAS 945954-95-0). This route ensures regioselectivity and high yields.

Reaction Pathway Diagram

Figure 1: Two-step synthesis of this compound from the bromo-precursor.

Detailed Methodology

Step 1: Sonogashira Coupling

Objective: Install the alkyne handle at position 6 using a trimethylsilyl (TMS) protecting group to prevent side reactions.

-

Reagents:

-

Starting Material: 6-Bromo-3-methoxypyridine-2-carbaldehyde (1.0 equiv).

-

Alkyne Source: Ethynyltrimethylsilane (TMS-acetylene) (1.2–1.5 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv).

-

Co-catalyst: Copper(I) iodide [CuI] (0.02 equiv).

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or DMF (degassed).

-

-

Procedure:

-

Charge a reaction vessel with the bromo-pyridine precursor, Pd catalyst, and CuI under an inert atmosphere (N₂ or Ar).

-

Add degassed solvent (THF) and base (Et₃N).

-

Add TMS-acetylene dropwise at room temperature.

-

Stir the mixture at 50–70°C for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass: Precursor MW + 98 - Br + H).

-

Workup: Filter through a celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure.

-

Step 2: Desilylation (TMS Removal)

Objective: Reveal the terminal alkyne.

-

Reagents:

-

Potassium Carbonate (K₂CO₃) (1.5 equiv) or TBAF (1.0 equiv).

-

Solvent: Methanol (MeOH) or THF/MeOH mixture.

-

-

Procedure:

-

Dissolve the crude TMS-intermediate in MeOH.

-

Add K₂CO₃ and stir at room temperature for 30–60 minutes.

-

Validation: Monitor the disappearance of the TMS peak in NMR or shift in LC-MS.

-

Purification: Dilute with water, extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Final Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually required to isolate the pure aldehyde-alkyne product.

-

PART 3: APPLICATIONS & MECHANISM

This molecule is a strategic linchpin in medicinal chemistry because it allows for divergent synthesis . The aldehyde and alkyne groups are orthogonal, meaning they can be reacted independently to build complex scaffolds.

Divergent Application Logic

Figure 2: Orthogonal reactivity profile allowing for modular drug design.

Key Reaction Classes

-

Reductive Amination (C2-Aldehyde):

-

Mechanism: The aldehyde condenses with a primary or secondary amine (e.g., piperazine, morpholine) to form an imine/iminium ion, which is reduced in situ by NaBH(OAc)₃.

-

Utility: This is the primary method for attaching solubilizing groups or pharmacophores that interact with solvent-exposed regions of a protein target (e.g., in KRAS or Kinase inhibitors).

-

-

Sonogashira Coupling / Click Chemistry (C6-Ethynyl):

-

Mechanism: The terminal alkyne can undergo a second Sonogashira coupling to attach another aryl ring, extending the scaffold linearly. Alternatively, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,2,3-triazoles.

-

Utility: Essential for "fragment linking" in PROTAC design or creating rigid biaryl cores common in oncology drugs.

-

-

Cyclization to Fused Systems:

-

Reaction with hydrazine derivatives can close a ring between the C2-aldehyde and C3-methoxy (via displacement) or C2-aldehyde and N1, forming fused bicyclic systems like 1,x-naphthyridines or pyrazolopyridines .

-

PART 4: SAFETY & HANDLING

-

Aldehyde Instability: The C2-aldehyde is prone to oxidation to the carboxylic acid (6-ethynyl-3-methoxypicolinic acid) upon prolonged exposure to air. Store under inert gas.

-

Alkyne Reactivity: Terminal alkynes can polymerize or form acetylides with active metals. Avoid contact with strong bases unless intended for reaction.

-

Health Hazards: Like many pyridine derivatives, this compound should be treated as a potential skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles, fume hood).

REFERENCES

-

Chemical Identity & CAS Verification:

-

Source: BLD Pharmatech. "this compound (CAS 1824166-26-8)."[2] Accessed 2024.

-

-

Precursor Identification:

-

Synthetic Methodology (Sonogashira Protocol):

-

Source: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

-

-

General Pyridine Functionalization:

-

Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

-

Sources

Technical Guide: Solubility and Stability of 6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Executive Summary

Compound Identity: 6-Ethynyl-3-methoxypyridine-2-carbaldehyde Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol Primary Utility: High-value heterocyclic intermediate for medicinal chemistry (e.g., kinase inhibitors, PROTACs).

This guide provides a comprehensive technical analysis of the physicochemical behavior of This compound . As a poly-functionalized pyridine, this molecule presents a "stability paradox": the electron-donating methoxy group stabilizes the pyridine ring, yet the terminal alkyne and aldehyde moieties introduce susceptibility to oxidation, polymerization, and nucleophilic attack. This document outlines the causality behind its instability and provides validated protocols for handling, solubilization, and stress testing.

Part 1: Physicochemical Profile & Solubility Assessment

Structural Analysis & Predicted Properties

The molecule features three distinct reactive centers that dictate its solubility and stability profile:

-

Pyridine Nitrogen: A basic center (

) that allows pH-dependent solubility. -

C2-Aldehyde: Highly electrophilic; prone to oxidation (to carboxylic acid) and nucleophilic addition (hemiacetal formation).

-

C6-Ethynyl (Terminal Alkyne): Susceptible to polymerization, metal-catalyzed coupling, and hydration.

-

C3-Methoxy: Adds lipophilicity (

) and electron density to the ring, slightly reducing the electrophilicity of the aldehyde compared to the unsubstituted analog.

| Property | Value / Prediction | Notes |

| Physical State | Solid (Powder) | Typically pale yellow to tan; color deepens upon degradation. |

| LogP (Predicted) | 1.2 – 1.8 | Moderate lipophilicity; good membrane permeability. |

| pKa (Pyridine N) | ~3.5 | Protonation below pH 3 significantly increases aqueous solubility. |

| pKa (Alkyne H) | ~25 | Weakly acidic; requires strong bases for deprotonation. |

Solubility Profile

The compound exhibits a "U-shaped" solubility profile in aqueous media due to the pyridine nitrogen.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Stability Risk | Recommendation |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Low | Preferred for stock solutions. Store frozen. |

| Polar Aprotic | DMF | High (>50 mg/mL) | Moderate | Good alternative; risk of hydrolysis if wet. |

| Chlorinated | DCM / CHCl₃ | High (>20 mg/mL) | Low | Excellent for synthesis/extraction. |

| Polar Protic | Methanol / Ethanol | Moderate | High | Avoid for storage. Forms hemiacetals/acetals reversibly, complicating NMR/HPLC. |

| Aqueous (Neutral) | Water / PBS (pH 7.4) | Low (<1 mg/mL) | Moderate | Requires co-solvent (DMSO) or cyclodextrin. |

| Aqueous (Acidic) | 0.1 N HCl | High | Moderate | Soluble as the pyridinium salt. |

| Non-Polar | Hexanes / Heptane | Negligible | Low | Useful as an anti-solvent for precipitation. |

Formulation Strategy

For biological assays, avoid simple aqueous dissolution.

-

Standard Protocol: Dissolve in 100% DMSO to 10-50 mM, then dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity.

-

Advanced Formulation: For in vivo studies, use 10% DMSO / 40% PEG400 / 50% Water . The PEG400 stabilizes the hydrophobic ethynyl/methoxy regions while maintaining solubility.

Part 2: Stability Profiling & Degradation Mechanisms

The Degradation Cascade

The stability of this compound is compromised by three primary pathways. Understanding these allows for effective mitigation.

-

Oxidative Deformylation: The aldehyde is the most labile group, readily oxidizing to 6-ethynyl-3-methoxypicolinic acid in the presence of atmospheric oxygen. This is accelerated by light.

-

Alkyne Polymerization: Terminal alkynes can undergo thermal or radical-induced polymerization, leading to insoluble "tars." This is often catalyzed by trace metals (Cu, Fe) found in lower-grade solvents.

-

Hemiacetal Formation: In alcoholic solvents (MeOH, EtOH), the aldehyde reacts to form hemiacetals. While reversible, this complicates analytical quantification (splitting HPLC peaks).

Visualizing Degradation Pathways (Graphviz)

Figure 1: Primary degradation pathways. Oxidation and polymerization are irreversible; hemiacetal formation is reversible.

Part 3: Handling & Storage Protocols[1][2]

Storage Directives

-

Temperature: Store solid at -20°C or lower.

-

Atmosphere: Must be stored under Argon or Nitrogen . The aldehyde is air-sensitive.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light exposure.

-

Desiccation: Store vials inside a secondary container (jar) with active desiccant (e.g., Drierite).

Handling "Golden Rules"

-

Cold Chain: Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid (hygroscopicity risk).

-

No Metal Spatulas: Use ceramic or plastic spatulas. Trace iron/nickel from stainless steel can catalyze alkyne coupling/polymerization over time.

-

Fresh Stocks: Do not store DMSO stocks for >1 month. Freeze-thaw cycles degrade the aldehyde.

Part 4: Experimental Workflows

Protocol: Solubility Determination (Saturation Shake-Flask Method)

Objective: To determine the thermodynamic solubility in a specific buffer.

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours (protect from light).

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Dilute the supernatant 1:10 in Acetonitrile.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Note: If peak splitting is observed, ensure the mobile phase contains no alcohol, or switch to an isocratic MeCN/Water system.

-

Protocol: Forced Degradation (Stress Testing)

Objective: To validate stability-indicating analytical methods.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Potential hydration of alkyne; pyridine salt formation. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Cannizzaro reaction (disproportionation); Aldol condensation. |

| Oxidation | 3% H₂O₂, RT, 2 hours | Rapid conversion to Picolinic Acid derivative. |

| Thermal | Solid state, 60°C, 7 days | Polymerization (discoloration to dark brown). |

| Photostability | UV/Vis Light (1.2M lux hours) | Aldehyde oxidation; radical formation. |

Workflow Visualization (Graphviz)

Figure 2: Recommended workflow for initial compound characterization.

References

-

Sigma-Aldrich. 5-Ethynylpyridine-2-carbaldehyde Product Sheet. (Analogous handling data). Available at:

-

ChemScene. 6-Methoxypyridine-3-carbaldehyde Safety Data Sheet. (Functional group stability data). Available at:

-

PubChem. Compound Summary: 5-Ethynylpyridine-2-carbaldehyde. National Library of Medicine. Available at:

- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Reference for Pyridine/Aldehyde reactivity).

- Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling of Alkylic Derivatives." J. Am. Chem. Soc., 2016. (Reference for metal sensitivity of alkynes).

Methodological & Application

use of 6-ethynyl-3-methoxypyridine-2-carbaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 6-Ethynyl-3-methoxypyridine-2-carbaldehyde in Medicinal Chemistry

Executive Summary

This compound represents a high-value "linchpin" intermediate in modern drug discovery, particularly in the synthesis of Kinase Inhibitors and Targeted Protein Degraders (PROTACs) .[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic aldehyde at the C2 position and a nucleophilic/bioorthogonal ethynyl handle at the C6 position, modulated by an electron-donating methoxy group at C3.[1]

This guide details the strategic application of this compound for constructing 2,6-disubstituted pyridine scaffolds , enabling researchers to synthesize macrocyclic inhibitors and heterobifunctional degraders with high precision.[1]

Structural Analysis & Chemical Logic

To use this compound effectively, one must understand the electronic and steric environment defined by its substitution pattern.[1]

-

C2-Aldehyde (Electrophile): Positioned adjacent to the pyridine nitrogen, this aldehyde is highly reactive toward nucleophilic attack (amines, hydrides).[1] It serves as the primary "anchor" point for reductive amination or condensation reactions to attach hinge-binding motifs.[1]

-

C3-Methoxy (Conformational Control): The methoxy group provides two critical functions:[1]

-

C6-Ethynyl (The "Handle"): This group allows for late-stage diversification via Sonogashira coupling or Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).[1] It is the ideal vector for extending into solvent-exposed regions or attaching PROTAC linkers.[1]

Visualizing the Reactivity Map

Figure 1: Orthogonal reactivity map of the this compound scaffold.

Application Workflows

Application A: Synthesis of PROTAC Linkers

In Targeted Protein Degradation, this compound serves as a "Warhead Connector."[1] The aldehyde is used to attach the E3 ligase ligand (e.g., Thalidomide or VHL derivative), while the alkyne is "clicked" to the linker chain connecting to the protein of interest (POI) ligand.[1]

Application B: Macrocyclic Kinase Inhibitors

Many next-generation kinase inhibitors (e.g., for ALK, ROS1, or FGFR) utilize a macrocyclic structure to improve selectivity and overcome resistance mutations.[1] The C2 and C6 positions allow for the installation of a bridge (e.g., an ether or amide tether) that loops back to close the ring.[1]

Detailed Experimental Protocols

Protocol 1: C2-Selective Reductive Amination

Objective: To functionalize the aldehyde position with a primary amine (e.g., a hinge-binding motif) while preserving the C6-alkyne.[1]

Reagents:

-

Amine Partner (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Acetic Acid (catalytic, 0.1 eq)[1]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine partner (1.1 eq) in anhydrous DCM (0.1 M concentration).

-

Activation: Add catalytic acetic acid. Stir at room temperature (RT) for 2 hours under nitrogen. Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde peak and formation of the imine (M+H - H2O).[1]

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Critical Note: Do not use catalytic hydrogenation (H2/Pd-C) for this reduction, as it will reduce the C6-alkyne to an ethyl group.[1] STAB is chemoselective for the imine/aldehyde.[1]

Protocol 2: C6-Selective Sonogashira Coupling

Objective: To extend the carbon skeleton at the C6 position, often used to introduce solubility-enhancing groups or connect the second half of a macrocycle.[1]

Reagents:

-

C2-functionalized intermediate (from Protocol 1) (1.0 eq)

-

Aryl/Heteroaryl Halide (1.2 eq)[1]

-

Pd(PPh3)2Cl2 (0.05 eq)[1]

-

CuI (0.02 eq)[1]

-

Triethylamine (Et3N) or Diisopropylamine (3.0 eq)[1]

-

DMF or THF (degassed)[1]

Step-by-Step Methodology:

-

Degassing: Place the intermediate and Aryl Halide in a microwave vial. Dissolve in anhydrous DMF. Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add Pd(PPh3)2Cl2, CuI, and Et3N quickly to minimize oxygen exposure.[1] Cap the vial.

-

Reaction: Heat to 60–80°C (or use microwave irradiation at 80°C for 30 mins).

-

Workup: Dilute with Ethyl Acetate, wash with water (3x) and LiCl solution (to remove DMF).[1]

-

Scavenging: If copper residues persist, wash with 10% NH4OH solution.[1]

Quality Control & Analytical Standards

To validate the integrity of the intermediate, specific NMR signatures must be confirmed.[1]

| Proton (1H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Feature |

| -CHO (Aldehyde) | 10.0 – 10.2 | Singlet (s) | Disappears upon reductive amination.[1] |

| -OCH3 (Methoxy) | 3.8 – 4.0 | Singlet (s) | Sharp singlet; confirms C3 substitution. |

| C≡C-H (Alkyne) | 3.2 – 3.5 | Singlet (s) | Diagnostic for terminal alkyne.[1] Disappears upon Sonogashira. |

| Pyridine H4/H5 | 7.2 – 8.0 | Doublets (d) | Coupling constants ( |

LCMS Criteria:

-

Purity: >95% by UV (254 nm).

-

Mass Spec: Observe [M+H]+ and [M+Na]+.[1][3] Note that alkynes often ionize poorly; the aldehyde hydrate [M+H+18]+ may be visible in aqueous mobile phases.[1]

Safety & Handling

-

Reactivity: The terminal alkyne is potentially unstable if concentrated to dryness in the presence of heavy metals (risk of acetylide formation).[1] Always use glass-lined equipment for storage.[1]

-

Storage: Store at -20°C under Argon. Aldehydes are prone to air oxidation to carboxylic acids; the alkyne is stable but should be kept away from light.[1]

-

Toxicity: Treat as a potent electrophile/alkylating agent.[1] Use double-gloving and work within a fume hood.[1]

References

-

Application of 2,6-Disubstituted Pyridines in Kinase Inhibitors

-

Chemoselective Reductions

-

Sonogashira Coupling Protocols

-

Click Chemistry in Drug Discovery

(Note: Specific literature on the exact CAS this compound is sparse in public domains; the protocols above are derived from standard validated methodologies for this specific class of heterocyclic intermediates.)

Sources

Application Note: A Versatile Synthetic Route to Pyridine-Based Kinase Inhibitors Targeting PIM-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting PIM-1 Kinase

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a critical role in cell cycle progression, survival, and apoptosis. Overexpression of PIM-1 kinase is a hallmark of various hematological malignancies and solid tumors, making it an attractive therapeutic target for the development of novel anticancer agents.[1][2] Pyridine and its fused heterocyclic derivatives, such as pyrazolopyridines, have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4] This application note outlines a detailed synthetic protocol for the preparation of a pyrazolo[3,4-b]pyridine-based kinase inhibitor scaffold, utilizing the versatile building block, 6-ethynyl-3-methoxypyridine-2-carbaldehyde.

The Strategic Advantage of this compound

This compound is a highly functionalized pyridine derivative that serves as an excellent starting material for the construction of diverse heterocyclic systems. The presence of three key functional groups—an aldehyde, a methoxy group, and a terminal alkyne—allows for a sequential and regioselective elaboration of the molecular framework. The ethynyl group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of various aryl or heteroaryl substituents.[5][6] The aldehyde functionality provides a convenient handle for subsequent cyclization reactions to build the desired heterocyclic core.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | Not available | - |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthetic Workflow Overview

The synthesis of the target pyrazolo[3,4-b]pyridine kinase inhibitor scaffold from this compound is proposed as a two-step process. The first step involves a Sonogashira coupling of the terminal alkyne with an appropriate aryl halide. The resulting diarylacetylene derivative is then subjected to a condensation reaction with a hydrazine to construct the pyrazolo[3,4-b]pyridine core.

Caption: Proposed synthetic workflow for the preparation of a pyrazolo[3,4-b]pyridine kinase inhibitor.

Detailed Experimental Protocols

Part 1: Sonogashira Coupling to Synthesize 6-(Arylethynyl)-3-methoxypyridine-2-carbaldehyde

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Materials and Reagents:

-

This compound

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Protocol:

-

To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), the aryl bromide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq) to the flask.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(arylethynyl)-3-methoxypyridine-2-carbaldehyde.

Rationale for Experimental Choices:

-

The use of a palladium/copper co-catalyst system allows the reaction to proceed under milder conditions than with palladium alone.[5]

-

Triethylamine acts as a base to deprotonate the terminal alkyne and to quench the hydrogen halide byproduct.

-

Anhydrous and inert conditions are crucial to prevent the deactivation of the catalyst and side reactions.

Part 2: Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is constructed through a condensation reaction between the synthesized aldehyde and a hydrazine, followed by an intramolecular cyclization. This is a common and effective method for the synthesis of this privileged heterocyclic scaffold.

Materials and Reagents:

-

6-(Arylethynyl)-3-methoxypyridine-2-carbaldehyde (from Part 1)

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid

-

Standard reflux apparatus

Protocol:

-

In a round-bottom flask, dissolve the 6-(arylethynyl)-3-methoxypyridine-2-carbaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the target pyrazolo[3,4-b]pyridine derivative.

Rationale for Experimental Choices:

-

The aldehyde group readily condenses with the hydrazine to form a hydrazone intermediate.

-

The subsequent intramolecular cyclization is facilitated by the proximate ethynyl group, leading to the formation of the pyrazole ring fused to the pyridine core.

-

The choice of solvent and temperature can influence the reaction rate and yield.

Characterization of the Synthesized Kinase Inhibitor

The structure and purity of the final pyrazolo[3,4-b]pyridine product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Evaluation: Targeting PIM-1 Kinase

The synthesized pyrazolo[3,4-b]pyridine derivatives can be evaluated for their inhibitory activity against PIM-1 kinase.

PIM-1 Kinase Signaling Pathway

Caption: Simplified PIM-1 kinase signaling pathway and the point of intervention for the synthesized inhibitor.

In Vitro Kinase Inhibition Assay

A common method to assess the potency of a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀) value. This can be achieved using a variety of commercially available kinase assay kits, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence.

General Protocol Outline:

-

Prepare a series of dilutions of the synthesized inhibitor.

-

In a microplate, combine the inhibitor dilutions with recombinant PIM-1 kinase, a suitable substrate (e.g., a peptide substrate), and ATP.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction and measure the kinase activity using the detection reagent provided in the assay kit.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This application note provides a comprehensive guide for the synthesis of a pyrazolo[3,4-b]pyridine-based kinase inhibitor scaffold from the versatile starting material, this compound. The described two-step synthetic route, involving a Sonogashira coupling and a subsequent condensation/cyclization, offers a flexible and efficient approach to generate a library of potential PIM-1 kinase inhibitors. The detailed protocols and rationale behind the experimental choices are intended to empower researchers in the field of drug discovery to explore this promising chemical space for the development of novel anticancer therapeutics.

References

-

Chemical Cloud. This compound. [Link]

-

Abdelhamid, A. A., & Gomha, S. M. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

-

Attia, M. I., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Bayoumi, A. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

-

El-Damasy, A. K., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry. [Link]

-

Ghattas, M. A., et al. (2019). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry. [Link]

-

Gouda, M. A., et al. (2022). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

-

Gucký, T., et al. (2019). Structure-based design, synthesis, and study of pyrazolo[1,5-a]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. [Link]

-

Kappe, C. O., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters. [Link]

-

Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Walsh Medical Media. [Link]

-

El-Sayed, M. A., et al. (2020). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Advances. [Link]

-

Zhao, W. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

-

Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

-

Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

-

Reaction Biology. PIM1 Kinase Assay Service. [Link]

-

BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

-

Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

-

Lin, C. F., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Xu, W., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kövesi, I. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

-

PubChem. 6-(3-Thienyl)pyridine-2-carboxaldehyde. [Link]

-

Chemical Cloud. This compound. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-ETHYNYL-3-METHOXYPYRIDINE-2-CARBALDEHYDE_Chemical Cloud Database [chemcd.com]

- 4. PubChemLite - 6-ethynylpyridine-3-carbaldehyde (C8H5NO) [pubchemlite.lcsb.uni.lu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Welcome to the technical support center for the synthesis of 6-ethynyl-3-methoxypyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your synthetic yield and overcome common challenges encountered during this multi-step synthesis.

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The introduction of the ethynyl group, typically via a Sonogashira coupling, and the formyl group are key transformations that can be challenging. This guide provides practical, experience-based solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Sonogashira Coupling Step

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] However, its success with pyridine substrates can be influenced by several factors.

Question 1: I am observing a low yield in my Sonogashira coupling reaction between 6-halo-3-methoxypyridine-2-carbaldehyde and a terminal alkyne. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Sonogashira couplings involving pyridine substrates are a common issue. Here are several potential causes and corresponding solutions:

-

Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can lead to poor conversion.

-

Solution: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere.[2] For less reactive aryl bromides or chlorides, consider a higher catalyst loading (up to 5 mol%). The use of more electron-rich and bulky phosphine ligands can also enhance catalytic activity.[2]

-

-

Inefficient Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the reaction.

-

Solution: Use high-purity CuI and ensure it has not been oxidized. The presence of oxygen can deactivate the copper catalyst.[2]

-

-

Inappropriate Solvent or Base: The choice of solvent and base is critical for the reaction's success.

-

Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serve as both the base and part of the solvent system.[3] Polar aprotic solvents like DMF or NMP can also be effective.[3][4] The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Ensure the amine base is distilled and dry, as impurities can poison the catalyst.

-

-

Low Reaction Temperature: While some Sonogashira reactions proceed at room temperature, less reactive aryl halides may require heating.[2]

-

Oxygen Contamination: Oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes your starting material and reduces the yield of the desired product.[2][5]

-

Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[2] Thoroughly degas all solvents and liquid reagents before use by bubbling with an inert gas or by the freeze-pump-thaw method.

-

Question 2: I am observing a significant amount of homocoupled diene byproduct in my reaction mixture. How can I minimize this?

Answer:

The formation of homocoupled diynes, also known as the Glaser coupling product, is a common side reaction in Sonogashira couplings.[5] Here are strategies to minimize it:

-

Strictly Anaerobic Conditions: As mentioned above, oxygen is a key promoter of homocoupling. Rigorous exclusion of air is paramount.

-

Minimize Copper Catalyst: Use the minimum effective amount of CuI, as it can also promote homocoupling. In some cases, a copper-free Sonogashira protocol may be beneficial.[6]

-

Control of Reaction Stoichiometry: Using a slight excess of the terminal alkyne can sometimes help to suppress homocoupling.

-

Reducing Atmosphere: One study has shown that using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, can significantly reduce the amount of homocoupling byproduct.[5]

| Parameter | Standard Conditions | Optimized for Reduced Homocoupling | Reference |

| Atmosphere | Inert (Nitrogen or Argon) | Inert + Reducing agent (e.g., H₂/N₂) | [5] |

| Copper Catalyst | 5-10 mol% | 1-5 mol% or Copper-free | [1][6] |

| Alkyne Stoichiometry | 1.0 - 1.2 equivalents | 1.2 - 1.5 equivalents |

Formylation Step

Introducing a formyl group onto a pyridine ring can be challenging due to the ring's electron-deficient nature.

Question 3: My formylation of the pyridine ring is inefficient. What are the key parameters to control for a successful Vilsmeier-Haack or other formylation reaction?

Answer:

The direct formylation of electron-deficient pyridines using classical electrophilic aromatic substitution methods like the Vilsmeier-Haack reaction can be difficult.[7][8] Here are some key considerations and alternative strategies:

-

Vilsmeier-Haack Reaction: This reaction typically requires electron-rich aromatic systems.[8] For pyridines, the reaction may require harsh conditions and still give low yields.

-

Optimization: Ensure your Vilsmeier reagent (formed from POCl₃ and DMF) is freshly prepared. The reaction temperature and time are critical parameters to optimize. A typical procedure involves adding the pyridine substrate to the pre-formed reagent at 0°C and then heating.[9]

-

-

Alternative Formylation Methods: Recent advances have provided milder and more efficient methods for the formylation of pyridines.

-

meta-Selective C-H Formylation: A one-pot, multi-step strategy for meta-selective C-H formylation of pyridines via streptocyanine intermediates has been developed.[7][8] This method overcomes the limitations of the traditional Vilsmeier-Haack reaction.

-

Site-Switchable Formylation: A method for site-switchable meta- and para-C-H formylation of pyridines using masked formyl equivalents like CHBr₃ or CH₃OH has been reported.[10][11]

-

Purification

The purification of the final product, a substituted pyridine aldehyde, can present its own set of challenges.

Question 4: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?

Answer:

Purification of pyridine derivatives requires careful consideration of their basicity and potential for interaction with silica gel.

-

Column Chromatography: This is the most common method for purifying organic compounds.

-

Stationary Phase: Standard silica gel is often used. However, the basic nature of the pyridine nitrogen can lead to tailing and poor separation. To mitigate this, you can:

-

Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent).[12]

-

Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

-

-

Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[12]

-

-

Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities.

-

Protocol:

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Extract with a dilute aqueous acid (e.g., 1M HCl). The pyridine product will move to the aqueous layer as the pyridinium salt.

-

Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

-

Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to regenerate the free pyridine.

-

Extract the product back into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate to obtain the purified product.[12]

-

-

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common synthetic approach involves a Sonogashira cross-coupling reaction between a 6-halo-3-methoxypyridine-2-carbaldehyde (where the halo group is typically I or Br) and a suitable terminal alkyne, such as trimethylsilylacetylene, followed by desilylation. The formyl group is often introduced prior to the coupling reaction.

Q2: What are the critical safety precautions to take during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

-

Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.

-

Copper(I) Iodide: CuI is harmful if swallowed or inhaled.

-

Solvents: Many organic solvents used in this synthesis (e.g., DMF, THF, amines) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent.

-

Pressurized Reactions: If heating reactions in sealed tubes, be aware of the potential for pressure buildup.

Q3: What are the typical analytical techniques used to characterize the final product?

A3: The structure and purity of this compound are typically confirmed using a combination of the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C stretch and the aldehyde C=O stretch.

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Experimental Protocols

General Procedure for Sonogashira Coupling

This is a general protocol and may require optimization for your specific substrate.

-

To a dry Schlenk flask, add the 6-halo-3-methoxypyridine-2-carbaldehyde (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (5-10 mol%).[1]

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., TEA or DIPEA).[1]

-

Add the terminal alkyne (1.1-1.5 equiv).

-

Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the reaction is complete, as monitored by TLC.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine and copper salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. depts.washington.edu [depts.washington.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijsr.net [ijsr.net]

- 10. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

purification of 6-ethynyl-3-methoxypyridine-2-carbaldehyde from reaction mixture

Introduction: The "Fragile Scaffold" Challenge

Welcome. You are likely here because you are observing degradation, streaking on TLC, or metal contamination in your synthesis of 6-ethynyl-3-methoxypyridine-2-carbaldehyde .

This molecule presents a "perfect storm" of reactivity:

-

The Aldehyde (C2): Highly susceptible to oxidation (to carboxylic acid) and nucleophilic attack.

-

The Terminal Alkyne (C6): Prone to Glaser homocoupling (dimerization) and polymerization.

-

The Pyridine Nitrogen: Causes strong interaction with acidic silanols on silica gel, leading to product loss and broad peaks.

This guide moves beyond standard protocols to address the specific physicochemical nuances of this trisubstituted pyridine.

Part 1: Critical Stability & Handling (The "Stop Loss" Protocol)

Current Status Check: If your crude mixture is turning from yellow/orange to dark brown or black, STOP . This indicates polymerization or oxidative decomposition.

Immediate Stabilization Steps

-

Temperature: Maintain all fractions at 4°C or lower .

-

Atmosphere: This compound is O₂-sensitive (aldehyde oxidation). Keep under Argon/Nitrogen flow.

-

Solvent: Avoid acetone (aldol condensation risk with aldehyde). Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for handling.

Degradation Pathways Diagram

The following diagram illustrates the chemical risks during purification.

Figure 1: Primary degradation pathways for this compound during workup.

Part 2: Purification Protocol (Chromatography)

The Core Issue: Pyridines are basic. Standard silica gel is slightly acidic (pH 6-6.5). The pyridine nitrogen Hydrogen-bonds to silanol groups, causing the compound to "streak" (tail) rather than elute as a tight band.

The Solution: You must neutralize the stationary phase.

Step-by-Step Column Preparation

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard resolution. |

| Neutralizer | Triethylamine (Et₃N) | Blocks acidic silanol sites. |

| Eluent System | Hexane / Ethyl Acetate (EtOAc) | Standard polarity range. |

| Loading | DCM (minimal volume) | Ensures solubility; avoid heating the load. |

Execution Protocol

-

Slurry Preparation:

-

Prepare your starting eluent (e.g., 90:10 Hexane:EtOAc).

-

Crucial Step: Add 1% v/v Triethylamine to the slurry solvent before pouring the column.

-

Why? This pre-saturates the silica surface.

-

-

The "Pre-Wash":

-

Flush the packed column with 2 column volumes (CV) of the eluent + 1% Et₃N.

-

Validation: The eluate should be basic (check with pH paper).

-

-

Elution Gradient:

-

Start: 95:5 Hexane:EtOAc (+ 1% Et₃N).

-

Ramp: Increase polarity gradually to 70:30 Hexane:EtOAc.

-

Note: The 3-methoxy group makes the molecule less polar than a bare pyridine, so it should elute relatively early (Rf ~0.3-0.4 in 80:20 Hex/EtOAc, though this varies).

-

-

Fraction Collection:

-

Collect small fractions.

-

Do not let fractions sit in light. Evaporate immediately at <30°C water bath temperature.

-

Part 3: Metal Remediation (Pd & Cu Removal)

If synthesized via Sonogashira coupling, your crude contains Palladium (catalyst) and Copper (co-catalyst).[1][2][3] Copper residues promote alkyne dimerization.

Option A: The Aqueous Wash (Standard)

-

Dissolve crude in EtOAc.

-

Wash 2x with Saturated NH₄Cl (aq) + 5% NH₄OH .

-

Visual Cue: The aqueous layer will turn deep blue (Copper-Ammonia complex).

-

-

Wash 1x with Brine.

-

Dry over Na₂SO₄.

Option B: The Scavenger (High Purity) If the product is for biological assay, aqueous washing is insufficient for Pd removal.

-

Dissolve crude in DCM.

-

Add Thiol-functionalized Silica (SiliaMetS® Thiol) (0.5 eq relative to Pd loading).

-

Stir at Room Temperature for 30 mins.

-

Filter through a Celite pad.

Part 4: Troubleshooting FAQ

Q1: My product spot on TLC is "streaking" badly.

-

Cause: Interaction with acidic silica.

-

Fix: Pre-treat your TLC plate! Dip the empty plate in a solution of 5% Et₃N in Hexane and let it dry before spotting your compound. Run the TLC in eluent containing 1% Et₃N.

Q2: I see a new spot appearing above my product after leaving it in solution.

-

Cause: Likely the Glaser dimer (homocoupling of the alkyne).

-

Fix: This is catalyzed by Copper and Oxygen. Ensure you performed the NH₄Cl/NH₃ wash thoroughly and store the compound under Argon.

Q3: Can I use Acetone to clean my glassware?

-

Warning: Be very careful. Basic residues + Acetone + Aldehyde = Aldol Condensation side products. Rinse glassware with Methanol or Ethanol instead.

Q4: The aldehyde peak in NMR (approx 10 ppm) is disappearing.

-

Cause: Oxidation to carboxylic acid.

-

Verification: Check for a broad singlet around 11-13 ppm (COOH) or run an IR (broad stretch 2500-3300 cm⁻¹).

-

Recovery: If significant acid has formed, you can do a mild base extraction (NaHCO₃ wash) to remove the acid, keeping the aldehyde in the organic layer.

Workflow Visualization

The following decision tree guides your purification strategy based on crude purity.

Figure 2: Decision tree for purification workflow based on TLC analysis and visual inspection.

References

-

Sonogashira Coupling Workup Protocols

-

BenchChem.[2] "Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines."

-

-

Pyridine Purification Techniques

-

Handling of Ethynyl Pyridines

-

MDPI. "Synthesis and Stability of 6-ethynyl-3-methoxypyridine derivatives." (Inferred from general aminopyridine/ethynyl studies).[2]

-

- Metal Scavenging Protocols: SiliCycle Application Notes. "Metal Scavenging in Organic Synthesis." (Industry standard for Pd removal).

Sources

Technical Support Center: Moisture Management for 6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Case ID: #PYR-ETH-0603 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecular Profile

Subject: 6-Ethynyl-3-methoxypyridine-2-carbaldehyde Critical Sensitivity: High (Moisture & Oxygen)

This guide addresses the specific handling requirements for This compound . This molecule presents a "dual-threat" stability profile due to the synergistic effects of its functional groups:

-

Pyridine-2-carbaldehyde Motif: The electron-deficient pyridine ring increases the electrophilicity of the C-2 aldehyde, making it significantly more prone to hydration (gem-diol formation) than benzaldehyde derivatives [1].

-

Terminal Alkyne (C-6): The acetylenic proton is weakly acidic (pKa ~25). In the presence of moisture and the bases often used in coupling reactions, this group can undergo unwanted hydration or inhibit metallation steps [2].

-

3-Methoxy Group: While generally stable, it acts as an electron donor, modulating the basicity of the pyridine nitrogen, which can influence salt formation with trace acids.

Storage & Handling Protocols (FAQ)

Q: How should I store the neat solid?

A: Long-term storage requires a strictly anhydrous, inert environment.

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).

-

Container: Amber glass vial with a PTFE-lined septum cap, sealed with Parafilm.

-

Why? Pyridine carbaldehydes can auto-oxidize to carboxylic acids or hydrate to gem-diols upon exposure to moist air. The alkyne moiety is also susceptible to slow polymerization or oxidation under ambient conditions [3].

Q: Can I handle this on the open bench?

A: Only for brief periods (weighing), provided the relative humidity is <40%.

-

Best Practice: Weigh inside a glovebox or use a glove bag.

-

Alternative: If weighing on a bench, flush the receiving vessel with nitrogen immediately before and after addition. Dissolve in anhydrous solvent as soon as possible.

Q: My sample has turned from a yellow solid to a gummy residue. What happened?

A: This indicates hydration or oligomerization .

-

Diagnosis: Run a 1H NMR in dry CDCl3. Look for the disappearance of the distinct aldehyde singlet (~10 ppm) and the appearance of a broad hydrate peak, or broadening of the alkyne proton signal.

-

Recovery: If hydrated, you may attempt to dehydrate by dissolving in toluene and refluxing with a Dean-Stark trap, or by adding activated 4Å molecular sieves, though success varies based on the extent of degradation.

Reaction-Specific Troubleshooting

Scenario A: Sonogashira Coupling (Alkyne Functionalization)

Target: Coupling the C-6 alkyne with an aryl halide. Risk: Moisture poisons the Pd/Cu catalytic cycle and promotes homocoupling (Glaser coupling) over cross-coupling.

Troubleshooting Table: Low Yields in Sonogashira

| Symptom | Probable Cause | Corrective Action |

| Homocoupling (Dimer) | Oxygen leak; trace moisture facilitating oxidative coupling. | Degas solvents via freeze-pump-thaw (3 cycles). Ensure Ar line is positive pressure. |

| No Reaction | Catalyst poisoning by water; Acetylide anion quenched. | Dry solvents to <50 ppm water.[1] Use fresh CuI (white, not green/brown). |

| Black Precipitate | Pd black formation (catalyst decomposition). | Oxygen ingress. Add ligand (e.g., PPh3) to stabilize Pd. Check inert seal. |

| Aldehyde Degradation | Nucleophilic attack by base/water on aldehyde. | Use milder bases (e.g., Et3N instead of hydroxide). Switch to non-aqueous inorganic bases (Cs2CO3). |

Protocol: Anhydrous Sonogashira Setup

-

Drying: Flame-dry Schlenk flask under vacuum. Cool under Ar.

-

Solvent: Use THF or DMF dried over activated alumina columns or distilled from CaH2. Do not use bottle solvents without verification.

-

Reagents: Add solid reagents (Aryl halide, Catalyst, CuI) against a counter-flow of Argon.

-

Liquid Addition: Add base (e.g., dry Et3N) and substrate via syringe.

-

Degassing: Sparge with Argon for 15 mins or freeze-pump-thaw.

Scenario B: Condensation / Imine Formation (Aldehyde Functionalization)

Target: Reacting C-2 aldehyde with an amine.[2][3] Risk: Water is a byproduct; failure to remove it stalls the equilibrium.

Optimization Strategy:

-

Desiccant: Add activated 4Å Molecular Sieves directly to the reaction pot.

-

Solvent: Anhydrous Methanol or Ethanol (if compatible) or Toluene.

-

Lewis Acid: If the pyridine nitrogen deactivates the aldehyde, add a mild Lewis acid (e.g., Ti(OiPr)4) which also acts as a water scavenger [4].

Visual Workflows

Figure 1: Anhydrous Reaction Setup Decision Tree

This workflow guides the researcher through the critical decision points for setting up a moisture-sensitive reaction with this substrate.

Caption: Decision tree for establishing anhydrous conditions. Solvent integrity (<50 ppm water) is the primary checkpoint before vessel selection.

Figure 2: Troubleshooting Aldehyde Reactivity

Diagnostic flow for issues related to the C-2 Carbaldehyde group.

Caption: Diagnostic logic for aldehyde failure modes. Distinguishing between hydration (reversible) and oxidation (irreversible) is critical.

Reference Data

Solvent Drying Standards for Pyridine Derivatives

| Solvent | Drying Agent | Indicator | Storage Limit (in Schlenk) |

| THF | Na / Benzophenone | Deep Blue/Purple | 24-48 Hours |

| Toluene | Na / Benzophenone | Deep Blue/Purple | 1 Week |

| DMF | CaH2 (Distilled) | None | Use Immediately |

| DCM | CaH2 (Distilled) | None | 24 Hours |

| Methanol | Mg / Iodine | None | Use Immediately |

Note: DMF and Methanol are hygroscopic. Once distilled/dried, they rapidly re-absorb moisture if not handled under positive inert pressure.

References

-

Reactivity of Pyridine-2-carboxaldehyde

-

Sonogashira Coupling Protocols

-

Handling Air-Sensitive Compounds

-

Aldehyde Hydration & Activation

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Synthetic Routes for 6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Introduction

6-Ethynyl-3-methoxypyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring an aldehyde for further elaboration, a methoxy group influencing electronic properties, and a reactive ethynyl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to researchers in drug discovery and organic materials development.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into the well-established Sonogashira coupling of a pre-functionalized halo-pyridine, exploring variations in catalysts and precursors. Additionally, we will touch upon emerging direct C-H ethynylation strategies as a potential alternative. The discussion will be supported by experimental data from analogous systems, detailed protocols, and an in-depth analysis of the rationale behind the choice of reagents and conditions.

Retrosynthetic Analysis: Devising the Pathways

A logical retrosynthetic disconnection of the target molecule points towards two main strategies. The most conventional approach involves the formation of the carbon-carbon triple bond as the final key step, typically via a Sonogashira coupling. This necessitates a 6-halo-3-methoxypyridine-2-carbaldehyde precursor. A more contemporary and atom-economical, yet less established, approach would involve the direct ethynylation of a 3-methoxypyridine-2-carbaldehyde.

Caption: Retrosynthetic analysis of this compound.

Route 1: The Sonogashira Coupling Approach

The Sonogashira cross-coupling reaction is the cornerstone for the synthesis of aryl and heteroaryl alkynes.[1] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, couples a terminal alkyne with an aryl or vinyl halide.[1]

Synthesis of the Precursor: 6-Halo-3-methoxypyridine-2-carbaldehyde

The primary challenge in this route lies in the efficient synthesis of the 6-halo-3-methoxypyridine-2-carbaldehyde precursor. Commercially available starting materials such as 2-bromo-3-hydroxypyridine or 2-nitro-3-methoxypyridine can be utilized.

From 2-Bromo-3-hydroxypyridine:

A two-step sequence involving methylation of the hydroxyl group followed by formylation at the 2-position is a viable strategy.

Sources

spectroscopic data comparison for isomers of ethynyl-methoxypyridine-carbaldehyde

Title: Comparative Spectroscopic Analysis of Ethynyl-Methoxypyridine-Carbaldehyde Regioisomers: A Guide for Structural Elucidation

Executive Summary

The substituted pyridine scaffold, specifically ethynyl-methoxypyridine-carbaldehyde , represents a critical intermediate class in the synthesis of fused heterocycles such as furopyridines and azaindoles (kinase inhibitor scaffolds). The primary challenge in their synthesis—often via Directed Ortho Metalation (DoM) or Halogen Dance mechanisms—is the formation of positional isomers. This guide provides a technical framework for distinguishing these isomers using NMR (

Structural Landscape & Isomer Definition

The position of the methoxy (-OCH

-

Isomer A (3,4-Pattern): 2-methoxy-4-(phenylethynyl)pyridine-3-carbaldehyde

-

Isomer B (3,5-Pattern): 2-methoxy-5-(phenylethynyl)pyridine-3-carbaldehyde

Note: The "ethynyl" group is often installed via Sonogashira coupling. For this guide, we assume a terminal ethynyl or protected equivalent.

Spectroscopic Differentiators (NMR, IR, MS)[1]

A. Proton NMR ( H NMR) Diagnostics

The most reliable method for differentiation is the analysis of coupling constants (

| Feature | Isomer A (3,4-Substituted) | Isomer B (3,5-Substituted) | Mechanistic Reason |

| Ring Protons | Two doublets (d) | Two doublets (d) or dd | Spin system changes. |

| Coupling ( | Ortho vs. Meta coupling. | ||

| Aldehyde (-CHO) | Singlet, | Singlet, | Deshielded by ortho-substituents. |

| Methoxy (-OCH | Singlet, | Singlet, | 2-position is consistent.[1] |

Critical Insight: In Isomer A (3,4-subst.), the remaining protons are at positions 5 and 6, which are ortho to each other (

B. Infrared (IR) Spectroscopy

While IR cannot easily distinguish regioisomers, it confirms the functional group integrity essential for validating the synthesis before detailed NMR analysis.

-

C≡C Stretch: Weak/Sharp band at 2100–2250 cm

. -

C=O Stretch (Aldehyde): Strong band at 1690–1710 cm

(Conjugated). -

C-H Stretch (Aldehyde): "Fermi Doublet" at 2750 & 2850 cm

.

C. Mass Spectrometry (MS) Fragmentation

-

Molecular Ion: Both isomers show identical

. -

Fragmentation:

-

Isomer A (Ortho): often shows a characteristic [M-CO] peak (loss of 28 Da) or cyclization-induced water loss due to the proximity of the ethynyl and aldehyde groups (potential for in situ cyclization to furopyridine).

-

Isomer B (Meta): Fragmentation is dominated by sequential loss of substituents without facile cyclization.

-

Experimental Protocols

Protocol 1: Synthesis & Regioselective Isolation

Context: Synthesis often starts from 2-methoxypyridine using DoM.

Reagents: 2-methoxypyridine, LDA (Lithium Diisopropylamide), DMF, n-BuLi.

-

Lithiation (C-3 Directing):

-

Cool THF solution of 2-methoxypyridine to -78°C.

-

Add LDA (1.1 equiv) dropwise. Mechanism: The methoxy oxygen coordinates Li, directing deprotonation to C-3.

-

Stir for 1 hr.

-

-

Formylation:

-

Add dry DMF (1.2 equiv).

-

Warm to RT and quench with NH

Cl. -

Product: 2-methoxypyridine-3-carbaldehyde.

-

-

Halogenation (C-4 vs C-5):

-

Differentiation Step: To install the alkyne at C-4, a second DoM is performed on the aldehyde (often protected as an acetal) or using "Halogen Dance" conditions on a brominated precursor.

-

Standard Sonogashira: React the resulting bromo-intermediate with TMS-acetylene, Pd(PPh

)

-

Protocol 2: NMR Characterization Workflow

Self-Validating Step: Always run a NOESY spectrum.

-

Isomer A (3,4): Strong NOE between Aldehyde-H and Ethynyl-H (if spatial proximity allows) or lack of NOE between Aldehyde-H and Ring-H4 (since it is substituted).

-

Isomer B (3,5): Strong NOE between Aldehyde-H and Ring-H4.

Visualization: Structural Identification Logic[3]

Caption: Decision tree for assigning regiochemistry based on proton coupling constants and NOE correlations.

Comparative Data Summary

| Parameter | Isomer A (3,4-Subst.) | Isomer B (3,5-Subst.) | Notes |

| Aldehyde | ~10.2 ppm | ~10.1 ppm | C-3 position is constant; shifts vary slightly by C-4 substituent. |

| Aromatic | Primary differentiator. | ||

| C≡C Stretch | 2210 cm | 2215 cm | Diagnostic for alkyne presence, not position. |

| NOESY | OMe | OMe | Methoxy is at C2; Aldehyde at C3 blocks NOE to H4 in Isomer A. |

References

-

Directed Ortho Metalation of 2-Methoxypyridine

-

Synthesis of 2-Methoxy-3-Carbaldehyde Intermediates

-

Title: 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis.[4]

- Source: ChemicalBook / Literature Compil

-

-

IR Spectroscopy of Alkynyl Pyridines

- Title: Infrared Spectra of Some Common Functional Groups (Alkynes/Aldehydes).

- Source: Chemistry LibreTexts

-

Link:[Link]

Sources

A Comparative Guide to Bifunctional Linkers: The Rise of 6-ethynyl-3-methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker molecule is paramount. These chemical bridges, which covalently connect two or more biomolecules, are critical determinants of the stability, efficacy, and safety of complex biologics like antibody-drug conjugates (ADCs).[][2] This guide provides an in-depth comparison of 6-ethynyl-3-methoxypyridine-2-carbaldehyde with other prominent bifunctional linkers, offering insights into their respective strengths and weaknesses, supported by experimental context.

The Crucial Role of Bifunctional Linkers

Bifunctional crosslinkers possess two reactive ends, enabling the stable connection of distinct molecular entities.[3] Their design significantly impacts the properties of the final conjugate, including its stability in circulation, the efficiency of payload release at the target site, and overall pharmacokinetics.[4][] An ideal linker must be stable enough to prevent premature drug release in the bloodstream, which can lead to off-target toxicity, yet allow for efficient cleavage and payload delivery within the target cell.[][2]

Introducing this compound: A Dual-Functionality Powerhouse

This compound is a hetero-bifunctional linker distinguished by its two reactive moieties: an aldehyde and an ethynyl group.[6] This unique combination allows for sequential or orthogonal conjugation strategies, providing a high degree of control and versatility in the synthesis of complex bioconjugates.

-

The Aldehyde Handle: The aldehyde group offers a chemoselective handle for reaction with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[7][8] This reaction is bioorthogonal, meaning it can proceed under mild, physiological conditions without interfering with native biological functional groups.[9][10]

-

The Ethynyl Handle: The terminal alkyne group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[][] These reactions are highly efficient, specific, and form a stable triazole ring.

The presence of both an aldehyde and an alkyne on the same scaffold allows for a two-step, controlled conjugation process. For instance, a payload can be attached via the aldehyde, and the resulting conjugate can then be linked to a biomolecule through the alkyne, or vice-versa.

Caption: Chemical structure of this compound.

A Comparative Analysis with Other Bifunctional Linkers

The selection of a bifunctional linker is a critical decision in the design of bioconjugates. Below is a comparison of this compound with other commonly used linker classes.

Aldehyde/Ketone-based Linkers and Oxime/Hydrazone Ligation

The aldehyde functionality of this compound allows it to participate in oxime and hydrazone ligations. These are well-established bioorthogonal reactions.[13]

Mechanism: An aminooxy or hydrazide group reacts with an aldehyde or ketone to form a stable C=N bond.[14]

Advantages:

-

Bioorthogonality: The reaction is highly selective and does not cross-react with other functional groups found in biological systems.[9][15]

-

Stability: Oxime linkages, in particular, exhibit high hydrolytic stability, especially at neutral and acidic pH, which is a significant advantage for in vivo applications.[16][17] Experimental data shows that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[16][17]

Disadvantages:

-

Reaction Kinetics: While generally reliable, the kinetics of oxime/hydrazone formation can be slower than some click chemistry reactions.[9] Aniline is often used as a catalyst to improve reaction rates.[9]

Comparison Point: While other aldehyde-containing linkers exist, the dual functionality of this compound provides an additional handle for further modification or for creating more complex architectures.

Click Chemistry Linkers (Azide-Alkyne Cycloaddition)

The ethynyl group of this compound is primed for azide-alkyne cycloaddition reactions.

Mechanism:

-

CuAAC: A copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[9][]

-

SPAAC: A copper-free reaction between a strained cyclooctyne and an azide to form a triazole.[18][19]

Advantages:

-

High Efficiency and Specificity: Click chemistry reactions are known for their high yields and selectivity.[]

-

Fast Kinetics: These reactions are typically very fast, even at low concentrations.[15]

-

Bioorthogonality: The azide and alkyne groups are abiotic, ensuring no interference with biological processes.[18]

Disadvantages:

-

Copper Cytotoxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, which can be a limitation for in vivo applications, though ligands have been developed to mitigate this.[10][20]

-

Hydrophobicity of Strained Alkynes (SPAAC): Some strained alkynes can be hydrophobic, potentially affecting the solubility of the final conjugate.[21]

Comparison Point: this compound offers a terminal alkyne, making it suitable for the highly efficient CuAAC reaction. For copper-free SPAAC, a partner molecule containing a strained alkyne would be required.

Maleimide-based Linkers

Maleimide-based linkers are widely used for their reactivity towards thiol groups, commonly found in cysteine residues of proteins.

Mechanism: Michael addition of a thiol to the maleimide double bond.

Advantages:

-

High Reactivity with Thiols: Provides a straightforward method for conjugating to cysteine residues.

Disadvantages:

-

Instability: The resulting thiosuccinimide linkage can be susceptible to hydrolysis and retro-Michael reactions, leading to premature drug release.[4]

-

Off-target Reactions: Maleimides can react with other nucleophiles, such as lysine residues, leading to heterogeneity.

Comparison Point: The linkages formed by this compound (oximes and triazoles) are generally more stable than the thiosuccinimide bond formed from maleimide-based linkers.

NHS Ester-based Linkers

N-Hydroxysuccinimide (NHS) esters are reactive towards primary amines, such as those on lysine residues.

Mechanism: Nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond.

Advantages:

-

Stable Amide Bond: The resulting amide bond is highly stable.

-

Reactivity with Amines: Targets abundant lysine residues on proteins.

Disadvantages:

-

Lack of Site-Specificity: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).

-

Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction.

Comparison Point: this compound, when used in conjunction with site-specific incorporation of an aldehyde or azide/alkyne handle, allows for much greater control over the conjugation site and stoichiometry compared to NHS ester chemistry.

Data Presentation: Comparison of Linker Chemistries

| Linker Chemistry | Reactive Groups | Resulting Linkage | Stability | Specificity | Key Advantages | Key Disadvantages |

| This compound | Aldehyde, Ethynyl | Oxime/Hydrazone, Triazole | High | High | Dual functionality, bioorthogonal, stable linkages | Aldehyde reactivity can be slower than some click reactions |

| Maleimide-Thiol | Maleimide, Thiol | Thiosuccinimide | Moderate | High (for Cys) | High reactivity with thiols | Linkage instability, potential off-target reactions |

| NHS Ester-Amine | NHS Ester, Amine | Amide | Very High | Low (for Lys) | Forms very stable amide bonds | Lack of site-specificity, hydrolysis of NHS ester |

| Azide-Alkyne (Click) | Azide, Alkyne | Triazole | Very High | Very High | Fast kinetics, high efficiency, bioorthogonal | Copper toxicity (CuAAC), hydrophobicity of some alkynes (SPAAC) |

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a payload containing an aminooxy group and a biomolecule containing an azide group.

Caption: Workflow for a two-step bioconjugation.

Step 1: Attachment of Payload to Linker

-

Dissolve this compound (1.2 equivalents) and the aminooxy-functionalized payload (1 equivalent) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

-

Add aniline (10 mM final concentration) as a catalyst.

-

Incubate the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the alkyne-functionalized payload conjugate by reverse-phase HPLC.

Step 2: Conjugation to Biomolecule

-